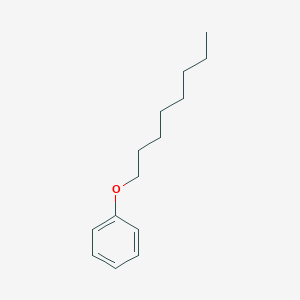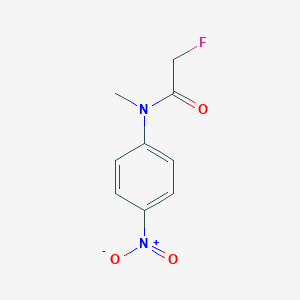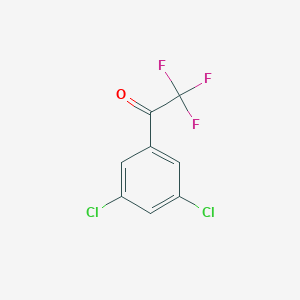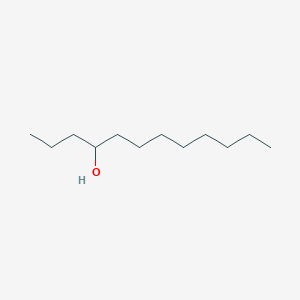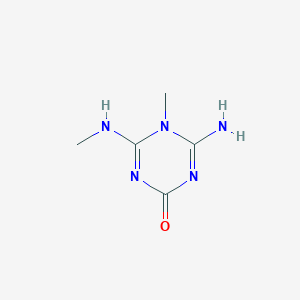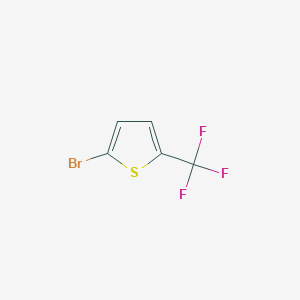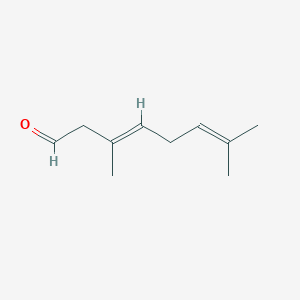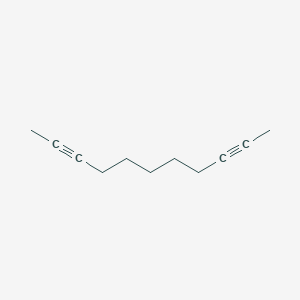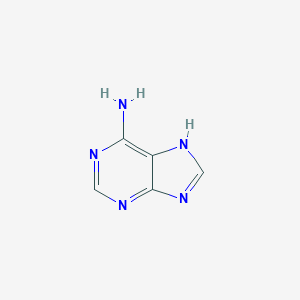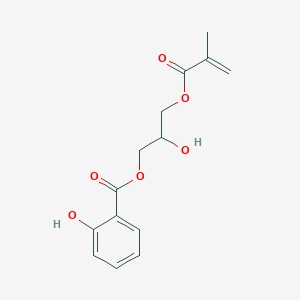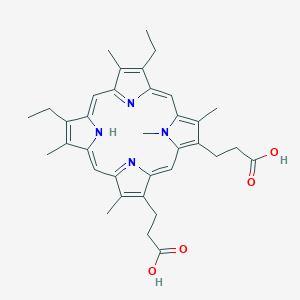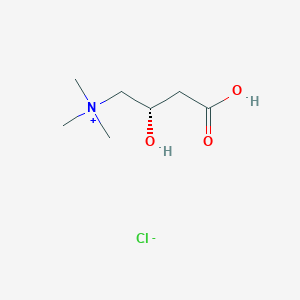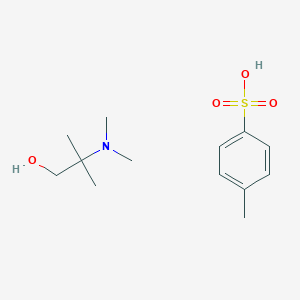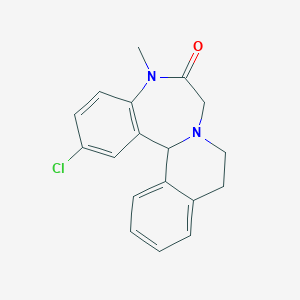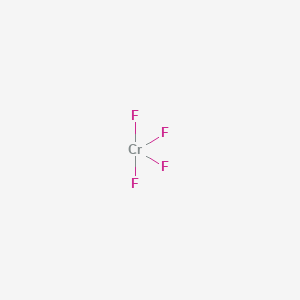
Chromium tetrafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium tetrafluoride (CrF4) is a chemical compound that consists of one chromium ion and four fluoride ions. It is a highly reactive and toxic compound that is commonly used in scientific research.
Mécanisme D'action
Chromium tetrafluoride is a Lewis acid that can accept electron pairs from other molecules. It can also act as a fluoride ion acceptor, which makes it a useful reagent for fluoride transfer reactions. Chromium tetrafluoride has been shown to catalyze a variety of organic reactions, including the Diels-Alder reaction, Friedel-Crafts reaction, and Michael addition reaction.
Applications De Recherche Scientifique
Chromium tetrafluoride is commonly used in scientific research as a catalyst for organic reactions. It is also used in the synthesis of other chromium compounds and as a precursor for the preparation of other fluoride compounds. Chromium tetrafluoride has been used in the preparation of novel materials such as metal-organic frameworks (MOFs) and coordination polymers.
Effets Biochimiques Et Physiologiques
Chromium tetrafluoride is a toxic compound that can cause severe health effects if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system. There is limited information available on the biochemical and physiological effects of Chromium tetrafluoride on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Chromium tetrafluoride in lab experiments is its high reactivity and selectivity. It can catalyze a variety of organic reactions with high efficiency. However, its toxicity and instability make it a challenging reagent to work with. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
Future research on Chromium tetrafluoride could focus on its applications in the synthesis of novel materials and catalysts. It could also be used in the development of new fluoride transfer reactions and as a reagent for the preparation of other fluoride compounds. Further studies on the toxicity and environmental impact of Chromium tetrafluoride could also be conducted to ensure safe handling and disposal procedures.
Méthodes De Synthèse
Chromium tetrafluoride can be synthesized by reacting chromium metal with fluorine gas at high temperatures. The reaction produces a dark green solid that is highly reactive and unstable. The synthesis of Chromium tetrafluoride requires careful handling and should only be done by experienced chemists.
Propriétés
Numéro CAS |
10049-11-3 |
|---|---|
Nom du produit |
Chromium tetrafluoride |
Formule moléculaire |
CrF4 |
Poids moléculaire |
127.99 g/mol |
Nom IUPAC |
chromium(4+);tetrafluoride |
InChI |
InChI=1S/Cr.4FH/h;4*1H/q+4;;;;/p-4 |
Clé InChI |
SYJRAUIOIRVQSW-UHFFFAOYSA-J |
SMILES isomérique |
F[Cr](F)(F)F |
SMILES |
[F-].[F-].[F-].[F-].[Cr+4] |
SMILES canonique |
F[Cr](F)(F)F |
Synonymes |
chromium tetrafluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



